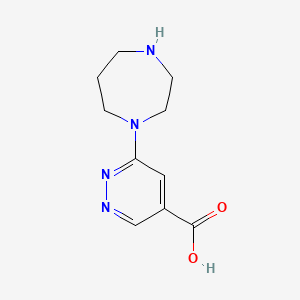
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a diazepane moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with diazepane under specific conditions. One common method includes the use of a pyridazine precursor, which undergoes nucleophilic substitution with diazepane in the presence of a suitable base and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the diazepane or pyridazine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce reduced diazepane derivatives .
Scientific Research Applications
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)pyrazine-2-carboxylic acid: Used as a rigid linker in PROTAC development.
4-Pyridazinecarboxylic acid: A derivative of pyridazine with electron-withdrawing properties.
Uniqueness
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid is unique due to its combination of a diazepane ring and a pyridazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N4O2/c15-10(16)8-6-9(13-12-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2,(H,15,16) |
InChI Key |
BEEIYDFGOLLBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















